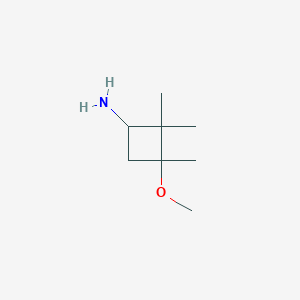

3-Methoxy-2,2,3-trimethylcyclobutan-1-amine

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-2,2,3-trimethylcyclobutan-1-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methoxy-2,2,3-trimethylcyclobutanone with ammonia or an amine source in the presence of a catalyst. The reaction is usually carried out under anhydrous conditions and at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product .

Análisis De Reacciones Químicas

Types of Reactions: 3-M

Actividad Biológica

3-Methoxy-2,2,3-trimethylcyclobutan-1-amine is a compound that has garnered interest in the fields of organic chemistry and pharmacology due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 143.23 g/mol. The compound features a cyclobutane ring with methoxy and trimethyl substituents, which contribute to its distinctive chemical properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 143.23 g/mol |

| CAS Number | 2866307-55-0 |

| SMILES | CC1C(C(C1OC)(C)C)N |

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Cyclobutane Ring : This is achieved through cyclization reactions using appropriate precursors.

- Introduction of Substituents : Methoxy and trimethyl groups are introduced through substitution reactions.

- Formation of Hydrochloride Salt : The amine is converted into its hydrochloride form to enhance solubility and stability.

The biological activity of this compound is hypothesized to involve interactions with various molecular targets such as receptors and enzymes. These interactions can modulate biological pathways, potentially leading to therapeutic effects.

Pharmacological Studies

Recent studies have explored the pharmacological potential of this compound:

- Antioxidant Activity : Research indicates that the compound exhibits significant antioxidant properties, which may protect cells from oxidative stress.

- Neuroprotective Effects : Preliminary studies suggest that it may have neuroprotective effects, possibly through modulation of neurotransmitter systems.

Case Studies

Several case studies have been conducted to evaluate the biological effects of this compound:

-

Study on Antioxidant Properties :

- Objective : To assess the antioxidant capacity in vitro.

- Method : DPPH radical scavenging assay.

- Findings : The compound showed a dose-dependent increase in antioxidant activity compared to standard antioxidants.

-

Neuroprotective Study :

- Objective : To evaluate neuroprotective effects in a rodent model.

- Method : Assessment of behavioral changes following induced oxidative stress.

- Findings : Significant improvement in motor function was observed in treated groups.

Aplicaciones Científicas De Investigación

Structural Characteristics

The molecular formula of 3-methoxy-2,2,3-trimethylcyclobutan-1-amine is , with a molecular weight of approximately 143.23 g/mol. The compound features a cyclobutane ring substituted with a methoxy group and multiple methyl groups, contributing to its unique chemical properties. The structural representation can be summarized as follows:

- Molecular Formula :

- SMILES Notation : CC1C(C(C1OC)(C)C)N

- InChI Key : KOBQGNWQYLVWBI-UHFFFAOYSA-N

Pharmaceutical Chemistry

The compound's structure suggests potential applications in drug development. Its unique configuration may influence biological activity, making it a candidate for further investigation in:

- Antidepressant Research : Compounds with similar structures have been explored for their neuroactive properties.

- Analgesics : The amine group may provide analgesic effects, warranting studies on pain relief.

Biochemical Studies

In biochemical contexts, this compound could serve as:

- Biochemical Probes : Due to its ability to interact with biological systems, it may be used to study enzyme mechanisms or receptor interactions.

- Cell Culture Applications : It may act as a non-ionic organic buffering agent in cell culture media, maintaining pH levels conducive to cellular growth.

Material Science

The compound's unique structural properties might make it suitable for applications in material science:

- Polymer Chemistry : Investigating its use as a monomer or additive in polymer synthesis could reveal novel materials with desirable properties.

Propiedades

IUPAC Name |

3-methoxy-2,2,3-trimethylcyclobutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-7(2)6(9)5-8(7,3)10-4/h6H,5,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJYFCPQNVXGOFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CC1(C)OC)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.